molecular formula C9H5ClF2N4O2S B11790732 3-((2-Chloro-6-nitrophenyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole

3-((2-Chloro-6-nitrophenyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole

Cat. No.: B11790732
M. Wt: 306.68 g/mol
InChI Key: DGMKKNZYSBQNQS-UHFFFAOYSA-N
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Description

3-((2-Chloro-6-nitrophenyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole is a complex organic compound characterized by its unique structure, which includes a triazole ring substituted with a difluoromethyl group and a thioether linkage to a chloronitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Chloro-6-nitrophenyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to start with 2-chloro-6-nitrophenol, which undergoes a nucleophilic substitution reaction with a suitable thiol reagent to form the thioether linkage. The resulting intermediate is then subjected to cyclization with a difluoromethyl-substituted hydrazine derivative under acidic or basic conditions to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((2-Chloro-6-nitrophenyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chlorine atom can produce a variety of substituted triazole compounds.

Scientific Research Applications

3-((2-Chloro-6-nitrophenyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((2-Chloro-6-nitrophenyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This can lead to various biological effects, such as inhibition of cell growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-nitrophenol
  • 2-Chloro-4-nitrophenyl isothiocyanate
  • Alpha-(2-Chloro-6-nitrophenyl)-N-(4-dimethylaminophenyl)nitrone

Uniqueness

Compared to similar compounds, 3-((2-Chloro-6-nitrophenyl)thio)-5-(difluoromethyl)-4H-1,2,4-triazole is unique due to its specific substitution pattern and the presence of both a difluoromethyl group and a thioether linkage. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H5ClF2N4O2S

Molecular Weight

306.68 g/mol

IUPAC Name

3-(2-chloro-6-nitrophenyl)sulfanyl-5-(difluoromethyl)-1H-1,2,4-triazole

InChI

InChI=1S/C9H5ClF2N4O2S/c10-4-2-1-3-5(16(17)18)6(4)19-9-13-8(7(11)12)14-15-9/h1-3,7H,(H,13,14,15)

InChI Key

DGMKKNZYSBQNQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)SC2=NNC(=N2)C(F)F)[N+](=O)[O-]

Origin of Product

United States

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